molecular formula C15H14O2 B3144967 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)- CAS No. 565190-67-2

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)-

Cat. No. B3144967
CAS RN: 565190-67-2
M. Wt: 226.27 g/mol
InChI Key: WUFATOSEBGBDPL-LUAWRHEFSA-N
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Description

“2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)-” is also known as "(Z)-3-(2-Naphthyl)-2-butenoic acid methyl ester". It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthetic Chemistry Applications

One research application in synthetic chemistry is the development of methodologies to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid, which are significant synthons available in both E and Z configurations. A study by Bolchi et al. (2018) detailed a simple route to synthesize these compounds, highlighting the synthetic versatility of such esters, including the targeted compound, in organic synthesis Bolchi, C., Roda, G., & Pallavicini, M. (2018).

Structural Chemistry and Materials Science

In the realm of structural chemistry and materials science, the work by Mondal et al. (2008) on the crystal packing of carboxylic acids and esters attached to a naphthalene ring provides insights into how such compounds, including the 2-butenoic acid derivatives, interact through weak intermolecular forces, influencing their structural and material properties Mondal, P., Karmakar, A., Singh, W. M., & Baruah, J. (2008).

Biochemical Applications

In biochemical applications, the interaction of carboxylic or methyl ester groups with metal cations, as explored by Frański et al. (2016), is critical. Their study on the interactions between copper cations and aromatic systems of naproxen, naphthalene acetic acids, and their methyl esters sheds light on the molecular interactions essential in medicinal chemistry and material science Frański, R., Zalas, M., & Gierczyk, B. (2016).

Environmental and Industrial Applications

Furthermore, the photolabile protection of alcohols, phenols, and carboxylic acids using derivatives related to 2-butenoic acid indicates potential applications in environmental science and industrial processes. Kulikov et al. (2008) demonstrated that caged compounds with a naphthalenemethyl group release substrates rapidly upon irradiation, suggesting applications in controlled release technologies Kulikov, A., Arumugam, S., & Popik, V. (2008).

properties

IUPAC Name

methyl (Z)-3-naphthalen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFATOSEBGBDPL-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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